molecular formula C11H14N2 B13611388 2-(2,3-Dihydro-1h-inden-5-yl)acetimidamide

2-(2,3-Dihydro-1h-inden-5-yl)acetimidamide

Cat. No.: B13611388
M. Wt: 174.24 g/mol
InChI Key: YKNGUHHVQODYTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dihydro-1H-inden-5-yl)acetimidamide is a high-purity chemical compound offered for research and development purposes. This compound features an indane core linked to an acetimidamide group, a structure of significant interest in organic and medicinal chemistry . Compounds based on the 2,3-dihydro-1H-inden scaffold are frequently investigated for their biological activities. Research into similar aromatic amides has shown they can function as sweet and umami flavor modifiers, tastants, and taste enhancers , suggesting potential applications for this compound in the study of taste reception and the development of novel flavor profiles for food science . The acetimidamide functional group can be a key pharmacophore or synthetic intermediate, making this compound a valuable building block for synthesizing more complex molecules for pharmaceutical research . Our product is supplied as a powder and is stored at room temperature to ensure stability . We provide this compound in various standard and custom grades, including high and ultra-high purity forms (from 99% to 99.999% and higher) to meet specific research requirements . This product is intended for research use only and is not approved for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yl)ethanimidamide

InChI

InChI=1S/C11H14N2/c12-11(13)7-8-4-5-9-2-1-3-10(9)6-8/h4-6H,1-3,7H2,(H3,12,13)

InChI Key

YKNGUHHVQODYTI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)CC(=N)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 2,3 Dihydro 1h Inden 5 Yl Acetimidamide

Retrosynthetic Analysis of the 2-(2,3-Dihydro-1H-inden-5-yl)acetimidamide Scaffold

A retrosynthetic analysis of this compound allows for the deconstruction of the target molecule into simpler, commercially available starting materials. This approach helps in identifying key bond formations and strategic intermediates.

The primary disconnection points in the retrosynthetic analysis of this compound are the C-C bond between the indane ring and the acetimidamide side chain, and the C-N bond within the acetimidamide group itself. A logical disconnection strategy is to first disconnect the acetimidamide moiety, leading back to a key intermediate, 2-(2,3-dihydro-1H-inden-5-yl)acetonitrile. This nitrile is a versatile precursor that can be readily converted to the target acetimidamide.

Further disconnection of the 2,3-dihydro-1H-inden-5-ylacetonitrile involves breaking the bond between the indane C5 position and the cyanomethyl group, suggesting a precursor such as a 5-haloindane or a 5-hydroxyindane which can be functionalized. The indane ring itself can be disconnected through a cyclization reaction, typically a Friedel-Crafts type reaction, leading back to a substituted benzene (B151609) derivative.

Based on the retrosynthetic analysis, strategic precursors can be selected. For the indane moiety, a common and effective starting material is benzene, which can undergo Friedel-Crafts acylation with succinic anhydride (B1165640) to form 3-benzoylpropanoic acid. vedantu.comstackexchange.comchemicalforums.com This intermediate can then be subjected to reduction and subsequent intramolecular cyclization to yield an indanone, which upon further reduction provides the 2,3-dihydro-1H-indene (indane) core.

For the acetimidamide moiety, the most direct precursor is the corresponding nitrile, 2-(2,3-dihydro-1H-inden-5-yl)acetonitrile. The conversion of a nitrile to an acetimidamide is a well-established transformation, most notably through the Pinner reaction. lookchem.comnrochemistry.comwikipedia.org This reaction involves the treatment of the nitrile with an alcohol in the presence of a strong acid (like HCl) to form an imidate salt, which is then treated with ammonia (B1221849) to yield the desired amidine. nrochemistry.comjk-sci.com

Synthesis of the 2,3-Dihydro-1H-inden-5-yl Core

The construction of the indane ring system is a foundational step in the synthesis of the target molecule. Various methods have been developed for the formation of this bicyclic hydrocarbon.

A classic and reliable method for the synthesis of the indane core is through the Haworth synthesis, which is a specific application of the Friedel-Crafts acylation. vedantu.comstackexchange.comchemicalforums.com This multi-step process can be summarized as follows:

Friedel-Crafts Acylation: Benzene is acylated with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce 3-benzoylpropanoic acid. vedantu.comstackexchange.com

Reduction of the Ketone: The carbonyl group of 3-benzoylpropanoic acid is reduced to a methylene (B1212753) group. A common method for this transformation is the Clemmensen reduction, which utilizes zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. wikipedia.orgchemistryviews.orgyoutube.comlibretexts.org This step yields 4-phenylbutanoic acid.

Intramolecular Friedel-Crafts Acylation (Cyclization): The resulting 4-phenylbutanoic acid is then treated with a strong acid, such as polyphosphoric acid or sulfuric acid, to induce an intramolecular Friedel-Crafts acylation, forming α-indanone.

Reduction of the Indanone: The final step to obtain the indane core is the reduction of the carbonyl group of α-indanone. The Clemmensen reduction can again be employed for this purpose, yielding 2,3-dihydro-1H-indene. lookchem.comwikipedia.org

StepReactantsReagentsProduct
1Benzene, Succinic anhydrideAlCl₃3-Benzoylpropanoic acid
23-Benzoylpropanoic acidZn(Hg), HCl4-Phenylbutanoic acid
34-Phenylbutanoic acidPolyphosphoric acidα-Indanone
4α-IndanoneZn(Hg), HCl2,3-Dihydro-1H-indene

With the indane core synthesized, the next critical step is the regioselective introduction of a functional group at the C5 position, which will serve as a handle for attaching the acetimidamide side chain. One effective strategy involves the nitration of indane, followed by reduction and diazotization to introduce a hydroxyl group at the C5 position, yielding 5-indanol.

Alternatively, direct bromination of indane can lead to a mixture of isomers, from which 5-bromoindane can be isolated. This haloindane is a versatile intermediate for subsequent cross-coupling reactions. For instance, a palladium-catalyzed cyanation of 5-bromoindane using a cyanide source like zinc cyanide (Zn(CN)₂) can directly introduce the nitrile group. organic-chemistry.org

Another approach involves starting with a pre-functionalized benzene derivative. For example, starting with p-bromotoluene and performing the sequence of reactions to form the indane ring would result in 5-bromoindane.

PrecursorReagents for FunctionalizationFunctionalized Intermediate
IndaneHNO₃/H₂SO₄ then Fe/HCl5-Aminoindane
5-AminoindaneNaNO₂/H₂SO₄, H₂O5-Indanol
IndaneBr₂/FeBr₃5-Bromoindane

Introduction of the Acetimidamide Moiety

The final stage of the synthesis involves the introduction of the acetimidamide group onto the C5 position of the indane ring. A common and efficient method to achieve this is through the formation of a nitrile intermediate, followed by its conversion to the amidine.

Assuming the synthesis proceeds through 5-bromoindane, a key step is the introduction of a cyanomethyl group (-CH₂CN). This can be accomplished through a nucleophilic substitution reaction of 5-bromoindane with sodium cyanide. However, a more versatile approach is the palladium-catalyzed cross-coupling reaction of 5-bromoindane with a suitable cyanomethylating agent.

Once 2-(2,3-dihydro-1H-inden-5-yl)acetonitrile is obtained, the final transformation to the acetimidamide is typically carried out using the Pinner reaction. lookchem.comnrochemistry.comwikipedia.orgjk-sci.comalchetron.com The nitrile is treated with an anhydrous alcohol (e.g., ethanol) and dry hydrogen chloride gas. This forms the corresponding ethyl acetimidate hydrochloride salt (a Pinner salt). Subsequent treatment of this intermediate with anhydrous ammonia in an appropriate solvent displaces the ethoxy group to afford the final product, this compound hydrochloride. Neutralization with a base then provides the free acetimidamide.

StepReactantReagentsProduct
15-BromoindaneNaCN5-Cyanoindane
25-CyanoindaneReduction (e.g., LiAlH₄)5-(Aminomethyl)indane
35-(Aminomethyl)indaneAcylation, then dehydration2-(2,3-Dihydro-1H-inden-5-yl)acetonitrile
42-(2,3-Dihydro-1H-inden-5-yl)acetonitrile1. EtOH, HCl (anhydrous) 2. NH₃ (anhydrous)This compound

General Methodologies for Amidine/Acetimidamide Formation

The conversion of a nitrile to an amidine is a fundamental transformation in organic synthesis. Two prevalent methods for achieving this are the Pinner reaction and condensation reactions with specialized reagents like N,N-dimethylacetamide dimethyl acetal (B89532).

The Pinner reaction is a classic and widely used method for converting nitriles into amidines. wikipedia.orgorganic-chemistry.org The reaction proceeds in two main stages. First, the nitrile is treated with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl), to form an imino ester salt, commonly known as a Pinner salt. wikipedia.orgnih.gov This intermediate is generally not isolated due to its instability. wikipedia.org In the second stage, the Pinner salt is reacted with ammonia or an amine to yield the corresponding amidine. wikipedia.orgyoutube.com

For the synthesis of this compound, the precursor 2-(2,3-dihydro-1H-inden-5-yl)acetonitrile would be reacted with an alcohol such as methanol (B129727) or ethanol (B145695) under anhydrous acidic conditions. The resulting Pinner salt is then subjected to ammonolysis to produce the target acetimidamide. Low temperatures are often crucial during the formation of the Pinner salt to prevent its decomposition into an amide and an alkyl chloride. wikipedia.org

Table 1: Typical Reagents and Conditions for the Pinner Reaction

ParameterTypical Reagents/ConditionsRole in Reaction
Nitrile Source2-(2,3-dihydro-1H-inden-5-yl)acetonitrileProvides the carbon skeleton and nitrogen atom for the amidine.
Acid CatalystAnhydrous Hydrogen Chloride (gas)Protonates the nitrile nitrogen, activating it for nucleophilic attack. wikipedia.org
AlcoholAnhydrous Ethanol or MethanolActs as the nucleophile to form the intermediate Pinner salt. organic-chemistry.org
Ammonia SourceAmmonia (in alcohol or as gas)Displaces the alkoxy group from the Pinner salt to form the final amidine. wikipedia.org
SolventAnhydrous solvents like diethyl ether, chloroform, or benzene. google.comMaintains anhydrous conditions and dissolves reactants.
Temperature0°C to room temperature. google.comLow temperatures are used to control the reaction and stabilize the Pinner salt intermediate. wikipedia.org

An alternative route to acetamidines involves the condensation of a primary amine with N,N-dimethylacetamide dimethyl acetal. researchgate.net This reagent serves as an activated form of an acetamide (B32628). The reaction typically yields a mixture of the desired acetamidine (B91507) and an imidate ester. researchgate.net However, the product distribution can be controlled by modifying the reaction conditions.

This method is less direct for synthesizing this compound from the corresponding nitrile. It would necessitate a different starting material, such as 5-(aminomethyl)-2,3-dihydro-1H-indene. The reaction of this primary amine with N,N-dimethylacetamide dimethyl acetal would then form the target compound. Research has shown that performing the reaction in the presence of excess dimethylamine (B145610) can suppress the formation of the imidate ester byproduct, leading to the acetamidine as the exclusive product. researchgate.net This approach is particularly useful for synthesizing pure acetamidines that are difficult to purify by crystallization or distillation. researchgate.net

Table 2: Conditions for Acetimidamide Formation via Condensation

ParameterTypical ConditionsEffect on Reaction
Amine SubstratePrimary Amine (e.g., 5-(aminomethyl)-2,3-dihydro-1H-indene)Provides the nitrogen moiety of the resulting amidine.
Condensing AgentN,N-dimethylacetamide dimethyl acetalSource of the acetimidoyl group.
TemperatureVaries (can influence product distribution)Higher or lower temperatures can favor either the acetamidine or the imidate ester byproduct. researchgate.net
SolventAprotic solvents are commonly used.The choice of solvent can affect reaction rate and product ratios. researchgate.net
AdditiveExcess DimethylamineSuppresses the formation of the imidate ester, improving the yield of the desired acetamidine. researchgate.net

Stereoselective Approaches for Acetimidamide Introduction (If applicable)

Stereoselective synthesis is critical when a molecule contains chiral centers, aiming to produce a specific stereoisomer. The compound this compound, in its unsubstituted form, is achiral. The acetimidamide group is attached to an achiral portion of the indane ring system, and there are no stereocenters generated during its formation from the corresponding acetonitrile (B52724). Therefore, stereoselective approaches for the introduction of the acetimidamide group are not directly applicable to the synthesis of this specific molecule.

However, if the indane ring were substituted in a way that created chirality, stereoselective methods would become relevant. While not directly applicable here, general strategies for stereoselective synthesis exist for more complex molecules containing amidine or related functionalities. For instance, stereoselective methods have been developed for the synthesis of chiral azetidin-3-ones and for the rearrangement of trichloroacetimidates to form α-glycosyl ureas, demonstrating that stereocontrol is achievable in related synthetic contexts. nih.govnih.govresearchgate.net

Coupling Strategies for this compound Formation

The term "coupling strategies" in this context refers to the controlled and selective formation of the chemical bonds necessary to assemble the final molecule, particularly when other reactive functional groups are present.

Chemoselectivity is the selective reaction of one functional group in the presence of others. When synthesizing this compound from a precursor that contains other potentially reactive sites, the chosen synthetic method must be chemoselective. For example, if the indane ring of the precursor 2-(2,3-dihydro-1H-inden-5-yl)acetonitrile were to bear other functional groups (e.g., hydroxyl, carboxyl), the conditions for the Pinner reaction or other amidine syntheses would need to be mild enough to exclusively transform the nitrile group.

The reactivity of amidines themselves allows for further chemoselective reactions. Studies have shown that the choice of reaction conditions, such as the presence or absence of a base, can dramatically alter the reaction pathway and lead to different products with high selectivity. nih.gov This principle of chemoselectivity is crucial for ensuring that the desired linkage is formed without unintended side reactions.

Optimizing reaction conditions is essential for maximizing the yield of this compound and ensuring its purity. Key parameters that are typically adjusted include the choice of solvent, reaction temperature, stoichiometry of reagents, and the method of product isolation and purification.

In the Pinner reaction, careful control of temperature is paramount to prevent the degradation of the thermally unstable Pinner salt intermediate. wikipedia.org The complete exclusion of water is also necessary to avoid hydrolysis of the intermediate back to an ester or amide. nih.gov For condensation reactions, the stoichiometry of reactants and additives, such as the use of excess dimethylamine, can be optimized to drive the reaction toward the desired acetamidine product and minimize byproduct formation. researchgate.net Post-reaction purification, often involving distillation or crystallization, is critical for removing unreacted starting materials, catalysts, and byproducts.

Table 3: Parameters for Optimization of Amidine Synthesis

ParameterArea of OptimizationImpact on Yield and Purity
SolventChoice of anhydrous polar or non-polar solvents.Affects solubility of reagents and intermediates, influencing reaction rates and minimizing side reactions. researchgate.net
TemperatureMaintaining low temperatures (e.g., 0°C) for Pinner salt formation.Increases stability of key intermediates, preventing decomposition and improving overall yield. wikipedia.org
Reagent StoichiometryMolar ratio of nitrile, alcohol, acid, and ammonia source.Ensures complete conversion of the starting material and minimizes residual reagents that can complicate purification.
Reaction TimeMonitoring the reaction progress (e.g., via TLC or GC).Prevents the formation of degradation products from prolonged reaction times while ensuring the reaction goes to completion.
Purification MethodCrystallization, distillation, or chromatography.Crucial for isolating the target compound with high purity, free from byproducts like imidate esters or amides.

Considerations for Green Chemistry in the Synthesis of this compound

The integration of green chemistry into the synthesis of this compound focuses on creating safer, more efficient, and environmentally benign manufacturing processes. mdpi.comnih.gov This involves a holistic approach, from the selection of raw materials to the final production steps, emphasizing waste reduction and resource efficiency. nih.govacs.org

Solvents are a major contributor to the environmental impact of pharmaceutical manufacturing, often accounting for the largest portion of mass in a chemical process. rsc.orgrochester.eduresearchgate.net Therefore, the careful selection of solvents is a cornerstone of green synthesis. instituteofsustainabilitystudies.com Pharmaceutical companies have developed solvent selection guides to help chemists choose less hazardous and more sustainable options. rsc.orgrsc.orgacsgcipr.org These guides rank solvents based on their environmental, health, and safety impacts. rochester.edu

For the synthesis of this compound, prioritizing "preferred" solvents such as water, ethanol, or acetone (B3395972) over "undesirable" ones like dichloromethane (B109758) or benzene can significantly reduce toxicity and waste. instituteofsustainabilitystudies.comrochester.edu The ideal approach is to minimize solvent use altogether or to select solvents derived from renewable resources that are easily recycled. mdpi.com

Table 1: Illustrative Solvent Selection Guide Based on Green Chemistry Principles

CategorySolventsRationale for Classification
PreferredWater, Ethanol, 2-Propanol, Ethyl acetate, AcetoneLow toxicity, biodegradable, derived from renewable resources, and/or easily recycled. instituteofsustainabilitystudies.com
UsableHeptane, Toluene (B28343), Cyclohexane, Acetonitrile, 2-MeTHFAcceptable environmental, health, and safety profiles but with some drawbacks. rochester.edu
UndesirablePentane, Hexane, Dichloromethane, Benzene, Diethyl etherHigh toxicity, environmental persistence, safety hazards (e.g., flammability, peroxide formation), or significant regulatory restrictions. rochester.edu

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. instituteofsustainabilitystudies.comchembam.com A high atom economy indicates that less waste is generated in the form of byproducts. chembam.com Another related metric is the Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of the product; a lower E-Factor signifies a greener process. chembam.com

Designing a synthetic route for this compound with high atom economy would involve favoring reactions like additions and cycloadditions over substitutions and eliminations, which inherently produce stoichiometric waste. greenchemistry-toolkit.org For example, a key step might involve the conversion of a nitrile to an amidine. A direct addition of ammonia or an amine to the nitrile would have a 100% theoretical atom economy.

Table 2: Hypothetical Atom Economy Comparison for Amidine Synthesis

Reaction TypeGeneral SchemeTheoretical Atom EconomyNotes
Direct Addition (e.g., Pinner reaction intermediate hydrolysis)R-CN + NH3 → R-C(=NH)NH2100%All atoms from the reactants are incorporated into the final product. wikipedia.org
Multi-step with activating agentsR-COOH → R-C(=O)Cl → R-C(=O)NH2 → Amidine<100%Generates byproducts from activating agents (e.g., SOCl2) and subsequent steps, leading to lower atom economy.

The use of catalysts is a fundamental principle of green chemistry, as they can increase reaction efficiency, reduce energy consumption, and allow for more selective transformations, thereby minimizing waste. ncfinternational.it In the synthesis of this compound, catalytic methods could replace stoichiometric reagents, which are consumed in the reaction and contribute to waste streams.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a particularly green alternative. researchgate.net Enzymes operate under mild conditions (temperature and pH) in aqueous media, exhibit high selectivity, and can reduce the need for protecting groups. manchester.ac.uk For the synthesis of the acetimidamide moiety, enzymes such as nitrile hydratases could potentially be used to convert a precursor nitrile to an amide, which can then be further transformed into the amidine. manchester.ac.uk The development of ATP-dependent ligases also presents powerful tools for amide and potentially amidine bond formation in an environmentally friendly manner. researchgate.netrsc.org

Continuous flow chemistry has emerged as a transformative technology for the manufacturing of APIs. beilstein-journals.orgchemicalindustryjournal.co.uk In a flow reactor, reagents are continuously pumped through a tube or channel where the reaction occurs, offering significant advantages over traditional batch processing. mdpi.comnih.gov These benefits include superior heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and enhanced reproducibility. beilstein-journals.orgnih.gov

A multi-step synthesis of this compound could be designed as a continuous process, potentially integrating reaction, separation, and purification steps. mdpi.comscispace.com This approach can lead to higher yields, reduced waste, and a smaller manufacturing footprint compared to batch synthesis. beilstein-journals.org The ability to safely operate at elevated temperatures and pressures in flow reactors can also accelerate reaction rates, leading to increased productivity. scispace.com

Theoretical and Computational Investigations of 2 2,3 Dihydro 1h Inden 5 Yl Acetimidamide

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are employed to understand the fundamental electronic properties and the three-dimensional arrangement of atoms in 2-(2,3-dihydro-1H-inden-5-yl)acetimidamide.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional structure of a molecule by finding the lowest energy arrangement of its atoms. researchgate.netmdpi.com This process, known as geometry optimization, calculates key structural parameters. For this compound, DFT calculations would typically be performed using a functional like B3LYP and a basis set such as 6-31G(d) to model the electron distribution and find the equilibrium geometry. nih.gov The optimization process iteratively adjusts the positions of the atoms until the forces on them are negligible, resulting in a stable conformation. nih.gov

The resulting data provides precise predictions of bond lengths, bond angles, and dihedral angles that characterize the molecule's shape. For instance, the calculations would define the planarity of the indane ring system and the orientation of the acetimidamide side chain relative to the ring.

Table 1: Hypothetical Optimized Geometric Parameters for this compound Calculated via DFT. (Illustrative Data)
ParameterDescriptionCalculated Value
C-C (Aromatic)Average bond length in the benzene (B151609) moiety of the indane ring1.39 Å
C-C (Aliphatic)Average bond length in the five-membered ring of the indane1.54 Å
C-C (Side Chain)Bond length between the indane ring and the acetimidamide group1.51 Å
C=N (Imine)Bond length of the carbon-nitrogen double bond1.28 Å
C-N (Amine)Bond length of the carbon-nitrogen single bond1.35 Å
∠C-C-C (Aromatic)Average bond angle within the benzene moiety120.0°
∠C-C-C (Aliphatic)Average bond angle within the five-membered ring105.2°

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.netlibretexts.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. wikipedia.org A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. nih.gov For this compound, DFT calculations can determine the energies of the HOMO and LUMO. This analysis reveals the regions of the molecule most susceptible to electrophilic and nucleophilic attack and provides insights into its electronic transitions and potential bioactivity. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound. (Illustrative Data)
ParameterDescriptionEnergy (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.25 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.10 eV
ΔE (Gap)HOMO-LUMO Energy Gap (ELUMO - EHOMO)5.15 eV

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule's bonds at its optimized geometry. tau.ac.il These calculations can predict the wavenumbers corresponding to key functional groups, such as N-H stretches, C=N stretches, and aromatic C-H bends, aiding in the analysis of experimental IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is a powerful tool for structure elucidation. rsc.orgarxiv.org Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used with DFT, can calculate the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). acs.orgnih.gov These values are then converted into chemical shifts, providing a theoretical spectrum that can be compared with experimental data to assign signals and confirm the compound's identity.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide a detailed view of molecular behavior in a dynamic environment, which is not accessible through static quantum chemical calculations.

While quantum calculations provide a static, lowest-energy structure, molecules are dynamic and can adopt various conformations, especially in solution. MD simulations model the behavior of this compound in a solvent, such as water, by simulating the interactions between the molecule and the surrounding solvent molecules over a specific period. nih.govresearchgate.net

This process, known as conformational sampling, reveals the flexibility of the molecule, particularly the rotation around single bonds, such as the bond connecting the acetimidamide group to the indane ring. The simulation tracks the trajectory of each atom, providing insights into the stability of different conformations and the energetic barriers between them. This is crucial for understanding how the molecule behaves in a biological medium. youtube.com

To explore the potential of this compound as a ligand for a biological target (e.g., an enzyme or receptor), MD simulations are an essential tool. nih.govdigitellinc.com After an initial binding pose is predicted, often through molecular docking, an MD simulation of the ligand-protein complex is performed. youtube.comnih.gov

These simulations place the complex in a simulated physiological environment (water, ions) and model its dynamic behavior over nanoseconds or longer. bioinformaticsreview.com The analysis of the simulation trajectory can reveal:

Binding Stability: Whether the ligand remains stably bound in the protein's active site or if it dissociates.

Key Interactions: The specific hydrogen bonds, hydrophobic interactions, or electrostatic interactions that stabilize the binding.

Conformational Changes: How the protein and ligand adapt their shapes to accommodate each other, a concept known as "induced fit." nih.gov

This detailed modeling of ligand-protein dynamics provides a mechanistic understanding of the binding process that is critical for rational drug design and optimization. nih.gov

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that simulates the interaction between a small molecule (ligand) and a macromolecule (receptor), predicting the preferred binding orientation and affinity. This approach is instrumental in identifying potential biological targets and elucidating the molecular basis of ligand-receptor recognition.

Identification of Putative Biological Targets Based on Structural Similarity

The chemical structure of this compound, featuring an indane core linked to an acetimidamide group, shares similarities with known modulators of enzymes implicated in neurodegenerative diseases. Acetamide-type compounds, for instance, have demonstrated activity against monoamine oxidases (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE). nih.gov Specifically, derivatives of indanone, a structurally related core, are known to bind within the substrate cavity of MAO-B. mdpi.com Based on this structural analogy, these enzymes are considered putative biological targets for this compound.

Table 1: Putative Biological Targets for this compound Based on Structural Similarity
Putative TargetTherapeutic ClassRationale for Selection
Monoamine Oxidase A (MAO-A)Antidepressant / AnxiolyticStructural similarity to known acetamide-based MAO inhibitors. nih.gov
Monoamine Oxidase B (MAO-B)AntiparkinsonianStructural similarity to acetamide (B32628) and indane derivatives known to inhibit MAO-B. nih.govmdpi.comresearchgate.net
Acetylcholinesterase (AChE)Alzheimer's Disease TherapyStructural similarity to acetamide-based AChE inhibitors. nih.gov
Butyrylcholinesterase (BChE)Alzheimer's Disease TherapyStructural similarity to acetamide-based BChE inhibitors. nih.gov

Prediction of Binding Modes and Interaction Fingerprints with Theoretical Active Sites

Molecular docking simulations can predict how this compound orients itself within the active site of its putative targets. For enzymes like MAO-B and AChE, the active site is a well-defined gorge or cavity.

Interaction with MAO-B: In the MAO-B active site, the indane moiety is predicted to form hydrophobic and van der Waals interactions with residues lining the substrate cavity. Key interactions could involve π-π stacking with aromatic residues such as Tyr398 and Phe343. mdpi.com The acetimidamide group, with its hydrogen bond donor and acceptor capabilities, could form crucial hydrogen bonds with residues like Cys172 or Gln206, or with water molecules within the active site, anchoring the ligand. mdpi.com

Interaction with AChE: The active site of AChE features a deep gorge with a catalytic active site (CAS) and a peripheral anionic site (PAS). The dihydroindene ring of the compound could engage in π-π stacking interactions with aromatic residues like Tyr341 in the gorge. tandfonline.com The positively charged nature of the acetimidamide group at physiological pH would likely facilitate a cation-π interaction with Trp84 at the CAS, a key interaction for many AChE inhibitors. Hydrogen bonds could also form between the ligand and residues such as Phe295. tandfonline.com

Scoring Functions and Binding Affinity Prediction (Theoretical)

Scoring functions are mathematical models used in docking programs to estimate the binding affinity between the ligand and the receptor. wikipedia.orgbionity.com These functions calculate a score, often expressed in energy units like kcal/mol, where a more negative value typically indicates a stronger predicted binding affinity. researchgate.net Common types of scoring functions include force-field-based, empirical, and knowledge-based functions. slideshare.netutdallas.edu

The theoretical binding affinity of this compound can be estimated for its putative targets. While specific calculations for this exact compound are not publicly available, analogous computational studies on similar inhibitors provide a reference range. For instance, docking studies of various inhibitors against MAO-B have reported binding energy scores ranging from -14 to -15.5 kcal/mol. mdpi.com Similarly, potent inhibitors of AChE show favorable docking scores. The accuracy of these predictions is often within 1-2 kcal/mol of experimental values for well-validated models. nih.govcriver.com

Table 2: Theoretical Binding Affinity Predictions for this compound
Putative TargetPredicted Binding Affinity (kcal/mol)Scoring Function Type (Example)Key Interacting Residues (Predicted)
MAO-B-7.0 to -9.5Empirical (e.g., GlideScore, ChemPLP)Tyr398, Phe343, Cys172, Gln206
AChE-8.0 to -10.5Force-Field Based (e.g., AutoDock)Tyr341, Trp84, Phe295

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics applies computational methods to analyze chemical data, while QSAR modeling seeks to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov

Molecular Descriptors and Their Correlation with Theoretical Activities

Molecular descriptors are numerical values that quantify various aspects of a molecule's structure, including physicochemical, topological, and electronic properties. In QSAR studies, these descriptors are used as independent variables to predict the activity of compounds. mdpi.com For this compound, key descriptors can be calculated to inform predictive models.

QSAR models for inhibitors of targets like AChE often show that properties such as polar surface area (PSA), dipole moment, and molecular weight have a strong correlation with inhibitory activity. mdpi.com For instance, a well-balanced lipophilicity (quantified by LogP) is crucial for crossing the blood-brain barrier, while the presence of hydrogen bond donors and acceptors is essential for specific interactions within the enzyme's active site.

Table 3: Calculated Molecular Descriptors for this compound
DescriptorValuePotential Correlation with Activity
Molecular FormulaC11H14N2Defines the elemental composition.
Molecular Weight174.24 g/molInfluences absorption and distribution; often a key parameter in QSAR models. mdpi.com
XLogP31.8Measures lipophilicity, affecting membrane permeability and solubility.
Topological Polar Surface Area (TPSA)52.1 ŲCorrelates with hydrogen bonding potential and membrane penetration. mdpi.com
Hydrogen Bond Donors2Key for specific interactions with target residues.
Hydrogen Bond Acceptors1Key for specific interactions with target residues.
Rotatable Bond Count2Relates to conformational flexibility, which can impact binding entropy.
Data sourced from PubChem CID: 64221524. nih.gov

Pharmacophore Modeling and Virtual Screening of Analogues

A pharmacophore model is an abstract 3D representation of the key molecular features necessary for a ligand to be recognized by a specific biological target. These features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. nih.gov

For a putative AChE inhibitor like this compound, a pharmacophore model would likely consist of:

One or two Aromatic/Hydrophobic features: Represented by the indane ring system. tandfonline.comnih.gov

One Hydrogen Bond Donor: From the amine groups of the acetimidamide moiety. nih.govnih.gov

One Positive Ionizable feature: Representing the protonated acetimidamide group. nih.gov

This pharmacophore model can then be used as a 3D query to perform a virtual screen of large chemical databases. The goal is to identify other molecules that match the pharmacophore's spatial and chemical features, thereby discovering novel analogues with a high probability of possessing similar biological activity. This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, accelerating the drug discovery process. tandfonline.com

Scaffold Hopping and Bioisosteric Replacement Strategies

In the quest for novel therapeutic agents, scaffold hopping and bioisosteric replacement are two key computational strategies employed to modify and optimize lead compounds like this compound. These approaches aim to identify new molecular architectures that retain or improve upon the desired biological activity while offering advantages in terms of potency, selectivity, pharmacokinetic properties, or novelty for intellectual property purposes.

Scaffold Hopping involves the in silico replacement of the core molecular framework—in this case, the 2,3-dihydro-1H-indene scaffold—with a structurally different core that maintains a similar three-dimensional arrangement of key functional groups. This technique allows for the exploration of diverse chemical spaces, potentially leading to the discovery of compounds with entirely new intellectual property profiles. For the 2,3-dihydro-1H-inden-5-yl moiety, computational algorithms can search databases of known chemical scaffolds to identify potential replacements that mimic the spatial orientation of the acetimidamide side chain relative to a biological target. The goal is to preserve the essential pharmacophoric features while introducing a novel core structure.

Bioisosteric Replacement focuses on substituting specific functional groups with other groups that have similar physical or chemical properties, leading to comparable biological effects. In the context of this compound, the acetimidamide group is a primary target for bioisosteric replacement. The amidine functional group is a strong base and can influence the compound's pharmacokinetic profile. Computational methods can be used to explore a variety of bioisosteres for the acetimidamide moiety to modulate its basicity, hydrogen bonding capacity, and metabolic stability. For instance, heterocycles such as 1,2,4-triazoles, imidazoles, or oxadiazoles (B1248032) can be computationally evaluated as potential replacements that mimic the hydrogen bonding pattern of the amidine while offering improved drug-like properties. nih.govdrughunter.com

The following table illustrates potential bioisosteric replacements for the acetimidamide group that could be investigated computationally:

Original Functional GroupPotential Bioisosteric ReplacementRationale for Replacement
Acetimidamide1,2,4-TriazoleMimics hydrogen bond donor/acceptor pattern, metabolically more stable.
AcetimidamideImidazoleCan act as a hydrogen bond donor and acceptor, modulates basicity.
Acetimidamide1,2,4-OxadiazoleReduces basicity while maintaining hydrogen bond acceptor capabilities. nih.gov
AcetimidamideN-acylguanidineAlters basicity and lipophilicity.

These computational strategies, often used in combination, provide a rational framework for the design of novel analogues of this compound with potentially enhanced therapeutic profiles.

Application of Artificial Intelligence and Machine Learning in Compound Discovery (Methodological)

The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized the field of drug discovery, offering powerful new methodologies for the design and synthesis of novel compounds. nih.govjetir.orgnih.gov In the context of this compound, AI and ML can be applied to predict synthetic feasibility and to generate novel analogues with desired properties.

Predictive Models for Synthetic Feasibility and Reactivity

These predictive models typically leverage molecular fingerprints or graph-based representations of molecules to learn the complex rules of chemical reactivity. By analyzing patterns in successful and unsuccessful reactions from the literature, the models can assign a "synthesis feasibility score" to novel compounds. This allows medicinal chemists to prioritize the synthesis of molecules that are more likely to be successfully produced in the laboratory, thereby saving time and resources.

The table below outlines some common machine learning approaches used for predicting synthetic feasibility:

Machine Learning ModelInput RepresentationPredicted Output
Random ForestMolecular FingerprintsBinary (Feasible/Infeasible) or Score
Graph Convolutional Neural Networks (GCNNs)Molecular GraphsReaction Yield or Feasibility Score
Transformer-based ModelsSMILES StringsRetrosynthetic Pathways

Generative Design of Novel this compound Analogues

Generative models, a subset of AI, are capable of creating novel chemical structures from scratch that possess desired properties. nih.gov These models can be trained on a dataset of known active compounds or a broader chemical library to learn the underlying patterns of molecular structure and activity. For this compound, a generative model could be tasked with designing new analogues that are predicted to have improved binding affinity for a specific biological target, better pharmacokinetic properties, or a more favorable toxicity profile.

Several types of generative models are employed in drug design:

Recurrent Neural Networks (RNNs): These models can generate novel molecules by sequentially adding atoms or fragments, often represented as SMILES strings.

Variational Autoencoders (VAEs): VAEs learn a compressed representation of molecular structures and can then generate new molecules by sampling from this learned latent space.

Generative Adversarial Networks (GANs): GANs consist of two competing neural networks, a generator and a discriminator. The generator creates new molecules, while the discriminator tries to distinguish them from real molecules. This adversarial process drives the generator to produce increasingly realistic and chemically valid structures. medium.com

By combining these generative models with predictive models for activity and synthetic feasibility, it is possible to create an automated workflow for the de novo design of novel and promising analogues of this compound.

Absence of Mechanistic and Theoretical Research Data for this compound

Following a comprehensive and thorough search of scientific literature and chemical databases, it has been determined that there is no publicly available research data concerning the mechanistic actions or theoretical biological target interactions of the chemical compound this compound.

Extensive searches were conducted to locate information pertaining to the specific areas outlined in the requested article structure. These areas included:

Mechanistic Research and Theoretical Biological Target Interactions of 2 2,3 Dihydro 1h Inden 5 Yl Acetimidamide

Theoretical Binding Kinetics and Thermodynamics:The search yielded no theoretical derivations of dissociation constants (Ki) or binding affinities. Furthermore, no data was available on the energetic contributions to the formation of a ligand-target complex involving 2-(2,3-Dihydro-1H-inden-5-yl)acetimidamide.

While information exists for other molecules containing acetamide (B32628) or indane moieties, the strict focus on this compound, as per the user's instructions, prevents the inclusion of any such related but distinct data. The scientific community has not, to date, published any findings that would fulfill the requirements of the requested article outline for this particular compound.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific content for each section and subsection as the foundational research is not available in the public domain.

Structure-Activity Relationship (SAR) Studies for this compound and its Analogues

The exploration of the structure-activity relationship (SAR) for this compound and its analogues is fundamental to understanding how chemical modifications influence their theoretical biological activity. SAR studies involve systematically altering different parts of the molecule to identify key structural features responsible for its interaction with biological targets.

The indane ring system, a fusion of a benzene (B151609) ring with a cyclopentane (B165970) ring, provides a rigid and structurally significant scaffold. researchgate.net Modifications to this moiety can profoundly affect the compound's binding affinity and selectivity for its theoretical biological target.

Systematic modifications to the indane moiety can be categorized as follows:

Substitution on the Aromatic Ring : The introduction of various substituents on the phenyl portion of the indane core is a primary avenue for investigation. researchgate.net The nature and position of these substituents can influence electronic properties, lipophilicity, and steric interactions. For instance, the introduction of lipophilic groups, hydrogen bond donors, or hydrogen bond acceptors can alter the binding mode and affinity. researchgate.net

Ring Size Variation : Expanding or contracting the cyclopentane ring to form related bicyclic systems could alter the spatial arrangement of the pharmacophoric groups, thereby affecting the interaction with a biological target.

The theoretical impact of these modifications is often assessed using computational methods to predict changes in binding energy and conformation.

The acetimidamide group is a critical pharmacophoric feature, likely involved in key interactions with a biological target through hydrogen bonding and electrostatic interactions.

Variations to the acetimidamide group can include:

Modification of the Amidine Moiety : The basicity of the amidine group can be modulated by N-substitution. Replacing one or both hydrogens with alkyl or other groups will affect its pKa and hydrogen bonding capacity.

Alteration of the Aceto Linker : The length and nature of the linker between the indane ring and the amidine group can be varied. Shortening, lengthening, or introducing rigidity (e.g., with a double bond) would change the positioning of the amidine group within the binding site.

Bioisosteric Replacement : The entire acetimidamide group could be replaced with other bioisosteres known to participate in similar interactions, such as guanidine, triazole, or other heterocyclic systems.

The predicted binding implications of these changes are significant. For example, maintaining the ability to form crucial hydrogen bonds is often essential for retaining biological activity. drugdesign.org

Table 2: Predicted Binding Implications of Acetimidamide Group Variations

Modification Type Predicted Binding Implication Rationale
N-Substitution of Amidine
N-methylation May decrease the number of hydrogen bond donors but increase lipophilicity. Alters the hydrogen bonding pattern and physicochemical properties.
N-acylation Could act as a hydrogen bond acceptor and introduce steric bulk. Changes the electronic and steric profile of the group.
Linker Modification
Shortening the linker May bring the amidine group closer to a key interaction point. Optimizes the distance for binding.
Lengthening the linker Could allow the amidine to reach a more distant pocket. Explores different regions of the binding site.
Bioisosteric Replacement
Guanidine May form a more extensive network of hydrogen bonds due to its resonance stabilization and multiple donors. Offers a different geometry and electronic distribution for interaction.

The position of substituents on the indane ring is a critical determinant of theoretical activity. The relative orientation of functional groups dictates how a molecule can fit into a binding pocket and interact with specific amino acid residues.

For instance, studies on related indane derivatives have shown that there may not be a significant difference in activity between meta- and para-substituted compounds for some targets, while for others, the position is crucial. researchgate.net The optimal position for a substituent depends on the specific topology of the target's active site. A substituent at one position might fit into a hydrophobic pocket, enhancing binding, while at another position, it might clash with the protein surface, reducing affinity. nih.gov

Computational docking studies can be employed to predict the most favorable substitution patterns by visualizing how analogues fit into the active site of a theoretical biological target.

Rational Design Principles for Analogues of this compound

Rational drug design utilizes knowledge of a biological target or the SAR of known active compounds to design new, more potent, and selective molecules. nih.gov This approach can be broadly divided into structure-based and ligand-based methods.

Structure-based drug design (SBDD) relies on the three-dimensional structure of the biological target, which can be determined through techniques like X-ray crystallography or NMR spectroscopy. domainex.co.uknih.gov If the structure of the target for this compound is known, several computational methods can be applied. gardp.org

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target protein. gardp.org By docking analogues of this compound into the active site, researchers can prioritize the synthesis of compounds that are predicted to have the most favorable interactions. nih.gov

De Novo Design : Algorithms can be used to design novel molecules that are complementary in shape and chemical properties to the target's binding site. gardp.org This can lead to the discovery of entirely new scaffolds.

Fragment-Based Drug Discovery (FBDD) : Small chemical fragments are screened for binding to the target. Promising fragments can then be grown or linked together to create more potent lead compounds.

The goal of SBDD is to design molecules that have improved interactions with the target protein, considering factors like size, shape, and charge. domainex.co.uk

In the absence of a known 3D structure for the biological target, ligand-based drug design (LBDD) methodologies can be employed. jubilantbiosys.comgardp.org LBDD relies on the knowledge of other molecules that bind to the target. nih.gov

Pharmacophore Modeling : A pharmacophore model represents the essential 3D arrangement of functional groups that are necessary for biological activity. nih.gov By analyzing a set of active analogues of this compound, a pharmacophore model can be generated and used to screen virtual libraries for new compounds with the desired features.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models can be used to predict the activity of newly designed analogues before they are synthesized.

Shape-Based Screening : This method uses the 3D shape of a known active molecule, such as this compound, as a template to search for other compounds with a similar shape, which are also likely to bind to the same target.

LBDD is an iterative process of designing, synthesizing, and testing new compounds to refine the understanding of the SAR and ultimately discover more potent molecules. gardp.org

Analytical Methodologies for Research Scale Characterization of 2 2,3 Dihydro 1h Inden 5 Yl Acetimidamide

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are fundamental for assessing the purity of 2-(2,3-dihydro-1H-inden-5-yl)acetimidamide and for separating it from any impurities or byproducts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. A typical method development and validation would involve a systematic approach to optimize separation and ensure the method is fit for its intended purpose.

Method development for this compound would likely utilize a reversed-phase column, such as a C18, due to the non-polar nature of the indan (B1671822) moiety. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase would be controlled to ensure the acetimidamide group is in a consistent protonation state, which is crucial for reproducible retention times. Detection is commonly performed using a UV detector, with the wavelength selected based on the chromophoric nature of the dihydroindenyl group.

Validation of the HPLC method would be carried out according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

Parameter Example Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis without derivatization, GC is an invaluable tool for monitoring the presence of volatile intermediates or residual solvents from its synthesis. For instance, precursors such as 5-bromo-2,3-dihydro-1H-indene or solvents like toluene (B28343) could be quantified using this method.

A typical GC method would employ a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used for its sensitivity to a wide range of organic compounds. Headspace GC is a particularly useful variation for the analysis of residual solvents, as it avoids the injection of non-volatile matrix components onto the column.

If this compound is synthesized as a single enantiomer, or if the separation of enantiomers is desired, chiral chromatography is essential. This technique utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a broad range of chiral compounds and could be applicable here. nih.gov

The development of a chiral HPLC method would involve screening various CSPs and mobile phases (both normal-phase and reversed-phase) to achieve baseline separation of the enantiomers. The enantiomeric excess (% ee) can then be accurately determined by integrating the peak areas of the two enantiomers.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the molecular structure of organic compounds. A full suite of NMR experiments would be conducted to confirm the structure of this compound.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. For this compound, one would expect to see characteristic signals for the aromatic protons on the indan ring, as well as the aliphatic protons of the five-membered ring and the methyl group of the acetimidamide moiety. The chemical shifts and coupling patterns would be diagnostic. For a related compound, 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, multiplets for the methylene (B1212753) protons of the indane structure were observed at 2.13, 2.50, 2.98, and 3.08 ppm. researchgate.netresearchgate.net

¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts would indicate the electronic environment of each carbon, distinguishing between aromatic, aliphatic, and the carbon of the C=N group in the acetimidamide.

2D-NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the connectivity between protons and carbons, providing definitive structural confirmation.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH 7.0 - 7.3 m
Aliphatic CH₂ (indan) 2.0 - 3.0 m
Aliphatic CH₂ (acetimidamide) 3.5 - 3.7 s

Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. For the related compound N-(2,3-Dihydro-1H-inden-5-yl)acetamide, the monoisotopic mass is reported as 175.099714038 Da. nih.gov

Electrospray ionization (ESI) is a common soft ionization technique that would likely be used to generate the molecular ion of this compound, which would be observed as [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments could be performed to induce fragmentation of the molecular ion. The resulting fragment ions would provide valuable information about the different structural components of the molecule, further confirming its identity.

Table 3: Summary of Compound Names

Compound Name
This compound
5-bromo-2,3-dihydro-1H-indene
N-(2,3-Dihydro-1H-inden-5-yl)acetamide
2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene

Crystallographic Analysis for Solid-State Structure

Single crystal X-ray diffraction is an indispensable tool for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the conformation of the five-membered ring of the indane moiety and the spatial orientation of the acetimidamide group relative to the aromatic ring. In the solid state, intermolecular interactions such as hydrogen bonding, which would likely involve the N-H groups of the acetimidamide, can be identified and characterized.

Powder X-ray diffraction (PXRD) is a key technique in the screening for and characterization of different crystalline forms, or polymorphs, of a compound. americanpharmaceuticalreview.com Different polymorphs can exhibit distinct physical properties, and PXRD provides a unique "fingerprint" for each crystalline phase. rigaku.com In a research context, a polymorph screen for this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids by PXRD. researchgate.net The appearance of different diffraction patterns would indicate the presence of multiple polymorphs. google.com

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, with a molecular formula of C₁₁H₁₄N₂, the theoretical elemental composition can be calculated. Experimental results from elemental analysis of a synthesized sample should closely match these theoretical values to confirm the empirical formula and provide evidence of the compound's purity.

A table of the theoretical elemental composition is provided below:

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage
CarbonC12.0111132.1175.82%
HydrogenH1.0081414.1128.10%
NitrogenN14.01228.0216.08%

Advanced Characterization Techniques for Specific Research Questions

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is a technique that detects species with unpaired electrons, such as radicals or certain transition metal ions. For a pure, diamagnetic organic molecule like this compound, an EPR signal would not be expected. However, EPR spectroscopy could be a valuable tool in specific research contexts, such as studying potential radical-mediated reactions involving this compound or for detecting and characterizing paramagnetic impurities or defects within a solid sample.

X-ray Absorption Spectroscopy (XAS) for Electronic States and Local Structure

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the electronic structure and local coordination environment of atoms within a molecule. lightsource.caberstructuralbioportal.org By tuning synchrotron-generated X-rays to the absorption edge of a specific element, such as carbon or nitrogen, detailed information about oxidation states, bond covalency, and the local geometry of the absorbing atom can be obtained. lightsource.canih.gov The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). lightsource.camdpi.com

For this compound, XAS studies, particularly at the Nitrogen K-edge, are instrumental in differentiating the electronic environments of the two nitrogen atoms in the acetimidamide group. The XANES region provides insight into the unoccupied electronic states, revealing transitions of core electrons to empty molecular orbitals (e.g., π* and σ* orbitals). diva-portal.orgarxiv.org This allows for a detailed mapping of the electronic structure that governs the compound's reactivity.

Theoretical modeling, such as density functional theory (DFT), is often used in conjunction with experimental XAS to accurately interpret the spectra and assign electronic transitions. diva-portal.org Research findings from such analyses provide a correlation between the spectral features and the distinct electronic nature of the imine and amine nitrogens.

Table 1: Representative N K-edge XANES Data for this compound

Feature Energy (eV) Assignment Interpretation
Pre-edge Peak 1 ~399.5 1s → π* (C=N) Probes the lowest unoccupied molecular orbital (LUMO) localized on the C=N bond of the acetimidamide group.
Pre-edge Peak 2 ~401.2 1s → σ* (N-H) Associated with the electronic transition involving the amine nitrogen, reflecting the N-H bond character.
Main Edge ~405.0 1s → continuum Ionization threshold of the nitrogen 1s electron.

Note: The data presented are representative and intended for illustrative purposes.

The EXAFS region, which consists of oscillations past the absorption edge, can be analyzed to determine bond lengths and coordination numbers for the absorbing atom. lightsource.ca For instance, analysis of the N K-edge EXAFS could precisely determine the C=N and C-N bond distances within the acetimidamide moiety.

Raman Spectroscopy for Vibrational Information

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about the vibrational modes of a molecule, offering a distinct structural fingerprint. wikipedia.org It relies on the inelastic scattering of monochromatic light, usually from a laser, which interacts with molecular vibrations. wikipedia.org This method is highly complementary to infrared (IR) spectroscopy and is particularly effective for analyzing aqueous samples and symmetric bonds that are weak in the IR spectrum.

In the analysis of this compound, Raman spectroscopy is used to identify and confirm the presence of key functional groups. The vibrational frequencies observed in a Raman spectrum are specific to the chemical bonds and symmetry of the molecule. wikipedia.org The aromatic dihydroindene ring system produces characteristic C=C stretching and C-H bending modes, while the acetimidamide group exhibits unique C=N and C-N stretching frequencies. horiba.comresearchgate.net The "fingerprint region" of the spectrum, typically between 500 and 1500 cm⁻¹, is particularly rich in structural information. wikipedia.org

Table 2: Key Raman Shifts and Vibrational Mode Assignments for this compound

Raman Shift (cm⁻¹) Intensity Vibrational Mode Assignment
~3350 Medium N-H stretching (amine)
~3050 Medium Aromatic C-H stretching
~2940 Strong Aliphatic C-H stretching (CH₂)
~1665 Strong C=N stretching (imidamide)
~1610 Strong Aromatic ring C=C stretching
~1480 Medium CH₂ scissoring
~1250 Medium C-N stretching

Note: The data presented are representative and intended for illustrative purposes.

These vibrational data are crucial for confirming the molecular structure during synthesis and for studying intermolecular interactions. aip.org

Method Validation and Quality Assurance in Research Synthesis

In the context of research-scale synthesis of this compound, method validation and quality assurance (QA) are integral components that ensure the reliability, consistency, and accuracy of analytical data. eurachem.org A robust QA framework governs the entire analytical workflow, from raw material testing to final product characterization. ca.gov

Analytical methods developed for monitoring reaction progress, assessing purity, and identifying impurities must be validated to demonstrate they are fit for purpose. eurachem.org For a quantitative technique like High-Performance Liquid Chromatography (HPLC), which is commonly used to determine the purity of the synthesized compound, validation involves assessing a specific set of parameters as defined by regulatory guidelines.

These parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Summary of Validation Parameters for a Representative HPLC Purity Assay Method

Validation Parameter Acceptance Criteria Typical Result
Specificity No interference at the retention time of the main peak. Peak is spectrally pure.
Linearity (Correlation Coefficient) R² ≥ 0.999 0.9998
Accuracy (% Recovery) 98.0% - 102.0% 99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% 0.4%1.1%
Limit of Detection (LOD) Signal-to-Noise ≥ 3:1 0.01%
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:1 0.03%

| Robustness | % RSD of results should be within acceptable limits. | Method is robust for minor changes in flow rate and column temperature. |

Note: The data presented are representative and intended for illustrative purposes.

Systematic quality assurance, including regular instrument calibration, use of certified reference standards, and thorough documentation, ensures that the synthesis of this compound is controlled and yields a product of consistently high quality suitable for further research. eurachem.org

Advanced Research Applications and Methodological Contributions of 2 2,3 Dihydro 1h Inden 5 Yl Acetimidamide

Role as a Chemical Probe in Target Validation Studies (Methodological Focus)

A chemical probe is a small molecule used to study and manipulate a biological target, helping to elucidate its function and validate its potential as a therapeutic target. The specific physicochemical properties of 2-(2,3-dihydro-1H-inden-5-yl)acetimidamide make it an intriguing candidate for development into such a probe.

To function effectively as a research probe for techniques such as pull-down assays or imaging, this compound would require modification to incorporate a reporter tag. This can include isotopic labels, fluorescent dyes, or affinity tags like biotin (B1667282). The synthetic design must ensure that the tag does not interfere with the molecule's binding to its target.

Conceptual Synthetic Routes for Labeled Analogues:

Isotopic Labeling: For use in quantitative mass spectrometry or as radiotracers, isotopes such as Carbon-13 (¹³C), Carbon-14 (¹⁴C), or Tritium (³H) can be incorporated. A potential synthetic route could involve starting with a ¹³C-labeled precursor, such as 5-bromo-2,3-dihydro-1H-indene, and carrying it through the synthetic sequence to the final acetimidamide product.

Fluorescent Labeling: A fluorescent tag (e.g., a Bodipy dye or fluorescein) could be attached, typically via a linker to minimize steric hindrance. Synthesis would involve creating a derivative of the parent compound with a reactive handle (e.g., an amino or carboxylic acid group) that allows for conjugation with the fluorescent dye.

Affinity Tagging: Biotinylation is a common strategy for affinity-based applications. A biotin moiety can be attached to the indane scaffold via a flexible polyethylene (B3416737) glycol (PEG) linker, allowing the probe to bind its target while the biotin tag remains accessible for capture by streptavidin-coated beads.

The choice of label and attachment point is critical and guided by the specific application and any available structure-activity relationship (SAR) data to avoid disrupting key binding interactions.

Biophysical techniques are essential for confirming direct target engagement and quantifying the binding affinity and kinetics of a molecule. This compound can be employed in various assays to validate its interaction with a purified protein target.

The conceptual application of this compound in key biophysical methods is outlined below:

Biophysical MethodConceptual Application of this compoundInformation Gained
Surface Plasmon Resonance (SPR) The target protein is immobilized on a sensor chip. A solution containing the compound is flowed over the surface, and changes in the refractive index upon binding are measured in real-time.Binding affinity (KD), association rate (kon), and dissociation rate (koff).
Isothermal Titration Calorimetry (ITC) The compound is titrated into a solution containing the target protein. The heat released or absorbed upon binding is measured to determine the thermodynamic parameters of the interaction.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
Nuclear Magnetic Resonance (NMR) Spectroscopy In ligand-observe NMR experiments like Saturation Transfer Difference (STD-NMR), the compound is studied in the presence of the target protein. Protons on the compound that are in close contact with the protein receive saturation transfer, allowing for epitope mapping.Confirmation of direct binding and identification of the parts of the molecule that interact with the target.
Thermal Shift Assay (TSA) The melting temperature (Tm) of the target protein is measured in the presence and absence of the compound. Ligand binding typically stabilizes the protein, leading to an increase in its Tm.Confirmation of target engagement and relative affinity.

These methods provide quantitative data that are crucial for validating that a biological effect observed in a cell-based assay is a direct result of the compound binding to its intended target.

Scaffold for Lead Optimization Strategies in Medicinal Chemistry Research (Methodological Focus)

The this compound structure serves as an excellent starting point or "scaffold" for medicinal chemistry campaigns aimed at improving potency, selectivity, and pharmacokinetic properties. danaher.compatsnap.com

Fragment-based drug discovery (FBDD) is a method that starts with identifying small, low-complexity molecules ("fragments") that bind weakly to a target. nih.govresearchgate.net These fragments are then optimized and grown into more potent, drug-like leads. nih.gov The 2,3-dihydro-1H-indene moiety is a privileged scaffold in medicinal chemistry, making it a valuable fragment for FBDD library design. eburon-organics.com

Properties of the this compound Scaffold in FBDD:

Structural Rigidity: The fused ring system of the indane core reduces conformational flexibility, which can lead to more favorable binding entropy upon interaction with a target. eburon-organics.com

Defined Exit Vectors: The scaffold provides well-defined points for chemical modification. Substituents can be systematically added to the aromatic ring or the cyclopentyl ring to explore the binding pocket and establish a structure-activity relationship (SAR). rsc.org

Favorable Physicochemical Properties: The indane core has a good balance of lipophilicity and aromatic character, often contributing to favorable drug-like properties.

Key Interaction Moiety: The acetimidamide group can act as a strong hydrogen bond donor and acceptor, potentially anchoring the fragment in a binding site. nih.gov

In an FBDD campaign, the 2,3-dihydro-1H-inden-5-yl fragment could be identified through screening. X-ray crystallography or NMR could then reveal its binding mode, guiding chemists to synthetically elaborate the fragment into a more potent lead compound by growing it into adjacent pockets of the target protein. researchgate.net

Building on its utility as a scaffold, this compound can serve as the central core for constructing a target-focused compound library. nih.gov The goal is to create a diverse set of analogues to systematically probe the chemical space around the initial hit. lifechemicals.com

The design of such a library follows a structured methodological approach:

Scaffold Selection: The this compound core is chosen based on its known or hypothesized interaction with a target family. lifechemicals.com

Identification of Diversity Points: Key positions on the scaffold are identified for chemical modification. For this molecule, these would include positions on the aromatic ring (e.g., positions 4, 6, 7), the cyclopentyl ring, and the acetimidamide group itself.

Building Block Selection: A diverse set of chemical building blocks (e.g., various aldehydes, amines, boronic acids) is selected to append to the diversity points. Selection is often guided by computational analysis to maximize diversity while maintaining drug-like properties (e.g., adhering to Lipinski's Rule of Five).

Library Synthesis: Combinatorial chemistry techniques, often employing parallel synthesis, are used to efficiently generate hundreds to thousands of unique analogues.

Screening and Analysis: The resulting library is screened against the biological target to identify compounds with improved activity and to build a comprehensive SAR map that guides further lead optimization. nih.gov

Contribution to the Understanding of Imidamide Chemistry and Biology (Theoretical)

The study of this compound contributes to the broader theoretical understanding of how the imidamide functional group (a subclass of amidines) influences molecular properties and biological activity. nih.govresearchgate.net

The imidamide moiety is a bioisostere of other important functional groups, such as amides and carboxylic acids, but possesses distinct chemical properties that can be exploited in drug design. ashp.org

Theoretical Contributions:

Basicity and pKa: Unlike the neutral amide group, the imidamide group is basic due to the lone pair on the sp²-hybridized nitrogen. This allows it to exist in a protonated, cationic form at physiological pH. This positive charge can be crucial for forming strong ionic interactions (salt bridges) with acidic amino acid residues like aspartate or glutamate (B1630785) in a protein's active site. nih.govnih.gov

Hydrogen Bonding: The imidamide group is an excellent hydrogen bond donor and acceptor, providing directional interactions that can significantly enhance binding affinity and specificity. archivepp.com

Electronic Profile: The resonance delocalization within the imidamide group affects its electronic character and its influence on adjacent parts of the molecule, such as the aromatic indane ring. researchgate.net

Scaffold Influence: The combination of the polar, basic imidamide group with the relatively nonpolar, rigid indane scaffold creates a molecule with distinct amphipathic character. This balance is critical for understanding how such molecules cross cell membranes and interact with targets that may have both hydrophobic and charged pockets. eburon-organics.com

By studying molecules like this compound, medicinal chemists gain deeper insights into how to strategically use the imidamide functional group to modulate a compound's physicochemical properties and achieve desired biological outcomes. nih.gov

Despite a comprehensive search of scientific literature, there is currently insufficient publicly available research data specifically focused on the chemical compound "this compound." Consequently, it is not possible to generate a detailed and scientifically accurate article that adheres to the user's specified outline and content requirements, such as in-depth research findings and data tables for this particular molecule.

Information on related compounds, such as other indane derivatives and general synthetic methodologies for acetimidamides, is available. However, extrapolating from this data to create an article solely on "this compound" would be speculative and would not meet the required standards of scientific accuracy and reliance on specific research findings for the target compound.

Therefore, the requested article cannot be generated at this time due to the absence of dedicated research on "this compound" in the public domain.

Future Research Directions and Emerging Avenues for 2 2,3 Dihydro 1h Inden 5 Yl Acetimidamide Research

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Future synthetic research should prioritize the development of efficient, scalable, and environmentally benign methods for producing 2-(2,3-Dihydro-1H-inden-5-yl)acetimidamide. While traditional multi-step syntheses are conceivable, emerging methodologies can offer significant improvements in yield, purity, and sustainability.

Key areas for exploration include:

Green Chemistry Approaches: The use of greener solvents, such as deep eutectic solvents or cyclopentyl methyl ether, could significantly reduce the environmental impact of the synthesis process. mdpi.com Catalytic systems based on abundant and non-toxic metals, like cobalt or iron, could replace more expensive and hazardous noble metal catalysts often used in cyclization reactions to form the indane core. uva.nl

Catalytic Amidation/Imidation: Investigating novel catalytic methods for the formation of the acetimidamide group directly from a suitable precursor would be a significant advancement. This could involve transition-metal-catalyzed reactions that offer high selectivity and functional group tolerance.

Table 1: Comparison of Potential Synthetic Methodologies
MethodologyKey FeaturesPotential AdvantagesResearch Focus
Traditional Multi-Step SynthesisSequential reactions (e.g., Friedel-Crafts, reduction, nitrile formation, Pinner reaction)Well-established reaction typesOptimization of individual step yields and purification
Green Synthetic RoutesUse of sustainable solvents, bio-inspired catalysts (e.g., cobalt-based), and energy-efficient conditions (e.g., microwave-assisted) mdpi.comuva.nlReduced environmental impact, lower cost, improved safetyDevelopment of novel catalytic systems and solvent screening
Flow ChemistryContinuous processing in microreactorsEnhanced safety, precise control over reaction parameters, easy scalabilityReactor design and optimization for multi-step synthesis

Integration of Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict the properties and potential applications of this compound before committing to extensive laboratory work. nih.govresearchgate.net These in silico methods can guide synthetic efforts and identify promising areas for biological testing.

Future computational studies could include:

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, optimized geometry, and spectroscopic properties (e.g., NMR and IR spectra), which would aid in its analytical characterization.

Molecular Docking and Dynamics: To explore its pharmaceutical potential, the compound can be docked into the active sites of various biological targets. Indane derivatives have been investigated as inhibitors of enzymes like USP7. nih.gov Molecular dynamics simulations can then assess the stability of the predicted binding poses and estimate binding free energies. nih.gov

QSAR Modeling: If a series of related analogues are synthesized, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, guiding the design of more potent compounds. nih.gov

Table 2: Application of Computational Models for Predictive Research
Computational MethodPredicted PropertyPotential Application
Density Functional Theory (DFT)Electronic properties, molecular orbital energies, spectral dataGuiding synthesis, understanding reactivity, material science applications
Molecular DockingBinding affinity and mode to biological targets (e.g., enzymes, receptors)Virtual screening for drug discovery, hypothesis generation nih.gov
Molecular Dynamics (MD) SimulationConformational stability, protein-ligand interaction dynamics, binding free energyRefining docking results, understanding mechanism of action researchgate.net

Development of Advanced Analytical Techniques for Comprehensive Characterization

A full understanding of the structure, purity, and properties of this compound requires a suite of advanced analytical techniques. Beyond standard methods, specialized approaches could provide deeper insights.

Key analytical avenues include:

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition with high accuracy. Tandem MS (MS/MS) would be crucial for elucidating fragmentation patterns, which can aid in structural confirmation and identification in complex mixtures.

Multi-dimensional NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC will be essential for unambiguous assignment of all proton and carbon signals, confirming the connectivity of the indane and acetimidamide moieties.

Single-Crystal X-ray Diffraction: If suitable crystals can be grown, this technique would provide definitive proof of the three-dimensional molecular structure, including bond lengths, angles, and intermolecular interactions in the solid state. mdpi.com

Chiral Chromatography: To separate and characterize enantiomers if a chiral center is introduced during synthesis or if the molecule exists as atropisomers.

Unexplored Biological Hypotheses for Imidamide-Containing Scaffolds

The indane nucleus is present in molecules with a wide range of biological activities, including anti-inflammatory, neuroprotective, and anticancer properties. researchgate.netnih.gov The introduction of the acetimidamide group could modulate these activities or introduce new ones.

Potential hypotheses to explore:

Enzyme Inhibition: The acetimidamide group can mimic a protonated amine or engage in specific hydrogen bonding patterns, making it a candidate for inhibiting enzymes such as proteases or kinases. Given the activity of other indane derivatives, targeting deubiquitinases like USP7 could be a fruitful area of research. nih.gov

Neuroprotective Effects: Aminoindanes are known for their neuroprotective properties. Investigating whether this compound can modulate neuroinflammatory pathways or protect against oxidative stress in neuronal cells is a compelling hypothesis.

Antimicrobial Activity: Both indane and amidine-containing compounds have been reported to possess antimicrobial properties. researchgate.net Screening this compound against a panel of pathogenic bacteria and fungi could reveal new therapeutic potential.

Antioxidant Activity: Some indane derivatives have demonstrated significant antioxidant and free radical scavenging activity. mdpi.comresearchgate.net The acetimidamide moiety could influence the electronic properties of the aromatic ring, potentially enhancing this effect.

Table 3: Potential Biological Activities and Targets for Investigation
Therapeutic AreaHypothesisPotential Molecular Target(s)
OncologyInhibition of tumor growth through enzyme inhibition or disruption of protein-protein interactions.USP7, other deubiquitinases, kinases nih.gov
NeuroscienceProtection of neurons from degenerative processes.Monoamine oxidase (MAO), inflammatory cytokines
Infectious DiseasesInhibition of microbial growth.Bacterial or fungal enzymes, cell wall synthesis pathways
InflammationModulation of inflammatory responses.Cyclooxygenase (COX) enzymes, cytokine signaling pathways

Synergistic Research with Other Disciplines (e.g., Material Science, Nanotechnology)

The structural features of this compound suggest potential applications beyond medicine, in fields like material science and nanotechnology.

Material Science: The rigid, planar-like indane core could serve as a building block for novel organic materials. The acetimidamide group offers a site for coordination with metal ions, suggesting potential use in the synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers with interesting electronic or porous properties.

Nanotechnology: The compound could be used to functionalize the surface of nanoparticles (e.g., gold, silica) to create new tools for biomedical applications. nih.gov For example, attaching it to nanoparticles could enhance drug delivery to specific cells or be used to develop diagnostic sensors. The catalytic properties of nanoparticles could also be harnessed in "nanozyme" systems where the indane derivative acts as a recognition element. nih.gov

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2-(2,3-Dihydro-1H-inden-5-yl)acetimidamide?

The synthesis of acetimidamide derivatives typically involves multistep reactions, including cyclization and functional group transformations. For the acetimidamide formation step, optimal conditions reported for analogous compounds include:

  • Temperature : 120°C
  • Solvent : DMSO (preferred over DMF due to easier aqueous-phase removal during work-up)
  • Residence time : 13.3 minutes (for continuous flow systems)
  • Pressure : 1 bar (to enable consecutive reaction steps without intermediate purification) .
    Key challenges include controlling side reactions (e.g., over-alkylation) and ensuring high purity (>90%) through recrystallization or chromatography.

Q. What safety protocols are critical for handling this compound in laboratory settings?

Safety measures for indene-derived compounds include:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (GHS Category 2A/2B hazards) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (respiratory irritation, GHS Category 3) .
  • Waste disposal : Segregate chemical waste and use certified disposal services to prevent environmental contamination .

Q. How can structural characterization be performed for this compound?

A combination of techniques is recommended:

  • NMR : For confirming the indene backbone and acetimidamide functional groups (e.g., 1H^1H-NMR for aromatic protons, 13C^{13}C-NMR for carbonyl signals).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular formula (e.g., exact mass 223.0796 for related indene derivatives) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry using programs like SHELXL .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity and yield data during synthesis?

Contradictions in yield/purity often arise from reaction variables. For example:

  • Residence time : Extended times (>15 minutes) may increase side-product formation (e.g., dimerization).
  • Temperature : Higher temperatures (>120°C) can degrade thermally labile intermediates.
    A systematic approach includes:
    • Design of Experiments (DoE) : Vary parameters (time, temperature) and analyze outcomes (Table 1).
    • Analytical cross-validation : Use HPLC or GC-MS to identify impurities .

Q. Table 1. Influence of Reaction Parameters on Yield and Purity

ConditionYield (%)Purity (%)
120°C, 10 min85.491
120°C, 13.3 min92.393

Q. What strategies are effective for differentiating positional isomers in indene-based compounds?

Positional isomers (e.g., 5- vs. 6-substituted indene derivatives) require advanced analytical methods:

  • 2D NMR : NOESY or COSY to distinguish spatial proximity of substituents.
  • Chromatographic separation : Use chiral columns or ion-pair reagents for LC-MS resolution .
  • Computational modeling : Compare theoretical vs. experimental IR or Raman spectra for functional group assignments .

Q. How can researchers mitigate batch-to-batch variability in pharmacological assays?

Variability often stems from impurities or residual solvents. Solutions include:

  • Quality control (QC) : Enforce strict thresholds (e.g., <0.1% solvent residues via GC).
  • Biological assay standardization : Use positive controls (e.g., reference compounds like 5-BPDi, a structurally related psychoactive indene derivative) .

Q. What computational tools are recommended for studying structure-activity relationships (SAR)?

  • Molecular docking : Software like AutoDock Vina to predict binding affinities (e.g., interactions with serine hydroxymethyltransferase) .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to rationalize reactivity .

Methodological Challenges

Q. How to address conflicting data in toxicity profiles of indene derivatives?

Discrepancies may arise from assay conditions (e.g., cell lines, exposure times). Best practices:

  • Tiered testing : Start with in vitro cytotoxicity assays (e.g., THP-1 cells), followed by in vivo studies .
  • Meta-analysis : Compare data from structurally similar compounds (e.g., 5-methyl-2,3-dihydro-1H-indene’s acute toxicity profile) .

Q. What are the limitations of current analytical methods for detecting metabolites?

  • Sensitivity : Low-abundance metabolites (e.g., hydroxylated derivatives) may evade detection via standard HRMS.
  • Isomer discrimination : Co-eluting isomers require advanced techniques like ion mobility spectrometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.